molecular formula C15H12N4O5 B2710086 N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide CAS No. 942876-50-8

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

Cat. No.: B2710086
CAS No.: 942876-50-8
M. Wt: 328.284
InChI Key: CRBRQYBRYQGGEW-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide is a heterocyclic compound that features a pyrazole ring and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 6-nitro-2-oxochromene-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group in the chromene moiety can be reduced to a hydroxyl group.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of a hydroxyl group from the carbonyl group.

    Substitution: Introduction of various substituents on the pyrazole ring.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide stands out due to its combined pyrazole and chromene structure, which imparts unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study in both chemistry and biology.

Properties

CAS No.

942876-50-8

Molecular Formula

C15H12N4O5

Molecular Weight

328.284

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C15H12N4O5/c1-7-13(8(2)18-17-7)16-14(20)11-6-9-5-10(19(22)23)3-4-12(9)24-15(11)21/h3-6H,1-2H3,(H,16,20)(H,17,18)

InChI Key

CRBRQYBRYQGGEW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

solubility

not available

Origin of Product

United States

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